Cas no 2386432-52-4 (4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid)
![4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2386432-52-4x500.png)
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2386432-52-4
- 4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid
- EN300-6737647
-
- インチ: 1S/C23H15BrN2O4S/c24-18-10-9-16(21(27)28)20-19(18)25-22(31-20)26-23(29)30-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,27,28)(H,25,26,29)
- InChIKey: HYGLBPWAUAJBEZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=O)O)C2=C1N=C(NC(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)S2
計算された属性
- せいみつぶんしりょう: 493.99359g/mol
- どういたいしつりょう: 493.99359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 117Ų
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6737647-0.05g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 0.05g |
$1669.0 | 2025-03-13 | |
Enamine | EN300-6737647-2.5g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 2.5g |
$3893.0 | 2025-03-13 | |
Enamine | EN300-6737647-0.25g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 0.25g |
$1828.0 | 2025-03-13 | |
Enamine | EN300-6737647-1.0g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 1.0g |
$1987.0 | 2025-03-13 | |
Enamine | EN300-6737647-0.5g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 0.5g |
$1907.0 | 2025-03-13 | |
Enamine | EN300-6737647-5.0g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 5.0g |
$5760.0 | 2025-03-13 | |
Enamine | EN300-6737647-10.0g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 10.0g |
$8542.0 | 2025-03-13 | |
Enamine | EN300-6737647-0.1g |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid |
2386432-52-4 | 95.0% | 0.1g |
$1748.0 | 2025-03-13 |
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acidに関する追加情報
Professional Introduction to 4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic Acid (CAS No: 2386432-52-4)
The compound 4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid, with the CAS number 2386432-52-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a bromine substituent at the 4-position, combined with a protected amino group and a benzothiazole core, makes it a versatile scaffold for further derivatization and exploration in drug discovery.
Benzothiazole derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific modification of this compound with a fluoren-9-yl methoxy carbonyl group at the 2-position introduces additional functional complexity, which can influence both its solubility and bioavailability. This structural feature is particularly intriguing as it allows for selective interactions with biological targets, making it a valuable candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in cancer progression. The benzothiazole moiety in this compound is known to exhibit inhibitory activity against various kinases and other enzymes implicated in tumor growth. Preliminary studies have suggested that derivatives of this compound may interfere with critical signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in malignant cells.
The bromine atom at the 4-position of the benzothiazole ring serves as a valuable handle for further chemical manipulation. It can be readily engaged in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups. Such modifications can fine-tune the pharmacological profile of the compound, enhancing its binding affinity to biological targets while minimizing off-target effects.
The use of a fluoren-9-yl methoxy carbonyl group not only provides stability to the amino group but also introduces a hydrophobic region that can improve membrane permeability. This dual functionality makes the compound an attractive candidate for designing prodrugs or orally bioavailable formulations. Additionally, the benzothiazole core is known to exhibit favorable pharmacokinetic properties, including good solubility in water and moderate metabolic stability.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions between this compound and biological targets. Molecular docking studies have identified potential binding pockets on proteins such as kinases and transcription factors. These studies suggest that the combination of the bromine substituent and the protected amino group can create multiple hydrogen bonding interactions, enhancing binding specificity.
In vitro experiments have begun to elucidate the mechanism of action of this compound. Initial results indicate that it can inhibit the activity of several kinases involved in cancer cell proliferation. The precise mode of action appears to involve disruption of key signaling cascades that drive tumor growth and survival. Further investigation is warranted to fully characterize its therapeutic potential and to identify any potential side effects.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. The introduction of the fluoren-9-yl methoxy carbonyl group requires precise functionalization to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to produce this complex molecule with increasing efficiency, paving the way for large-scale production if its therapeutic potential is validated.
The pharmaceutical industry has shown great interest in developing novel compounds based on benzothiazole scaffolds due to their proven efficacy in various therapeutic areas. The unique structural features of this compound make it a promising candidate for further development into an anti-cancer agent. Its ability to modulate key signaling pathways while maintaining good pharmacokinetic properties positions it as a strong contender for clinical investigation.
In conclusion, 4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid (CAS No: 2386432-52-4) is a structurally complex and biologically active molecule with significant potential in drug discovery. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further exploration in oncology research. As computational methods and synthetic techniques continue to advance, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
2386432-52-4 (4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid) 関連製品
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